2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol

Selectivity profiling High-throughput screening Off-target liability

2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol (CAS 691868-63-0) is a pyrazolo[1,5-a]pyrimidine derivative bearing a phenylsulfonylmethyl substituent at the C5 position, a methyl group at C2, and a 7-hydroxyl (7-oxo) tautomeric functionality. The compound is cataloged in PubChem under CID 2768088 and has been distributed through the Molecular Libraries Small Molecule Repository (MLSMR) as MLS000736369 for high-throughput screening campaigns, with 727 bioassay records deposited.

Molecular Formula C14H13N3O3S
Molecular Weight 303.34
CAS No. 691868-63-0
Cat. No. B3013993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol
CAS691868-63-0
Molecular FormulaC14H13N3O3S
Molecular Weight303.34
Structural Identifiers
SMILESCC1=CC2=NC(=CC(=O)N2N1)CS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C14H13N3O3S/c1-10-7-13-15-11(8-14(18)17(13)16-10)9-21(19,20)12-5-3-2-4-6-12/h2-8,16H,9H2,1H3
InChIKeyIGZKCKPOSVQAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol (CAS 691868-63-0): Core Scaffold Identity and Procurement Context


2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol (CAS 691868-63-0) is a pyrazolo[1,5-a]pyrimidine derivative bearing a phenylsulfonylmethyl substituent at the C5 position, a methyl group at C2, and a 7-hydroxyl (7-oxo) tautomeric functionality [1]. The compound is cataloged in PubChem under CID 2768088 and has been distributed through the Molecular Libraries Small Molecule Repository (MLSMR) as MLS000736369 for high-throughput screening campaigns, with 727 bioassay records deposited [2]. It is commercially available from multiple vendors at ≥98% purity for research use . The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with validated derivatives reported as 5-HT6 receptor antagonists, Aurora-A kinase inhibitors, CCR2 antagonists, and Raf kinase inhibitors [3].

Why 2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol Cannot Be Replaced by Generic Pyrazolopyrimidine Analogs


The pyrazolo[1,5-a]pyrimidine class exhibits extreme sensitivity to substitution pattern and regiochemistry, with biological target engagement diverging dramatically even among close structural neighbors. In the extensively characterized 3-phenylsulfonyl sub-series, a shift of the arylsulfonyl group from the C3 position to a C5-methylphenylsulfonyl architecture—as in this compound—fundamentally alters the pharmacophoric geometry, hydrogen-bonding network, and conformational ensemble available for target recognition [1]. Published SAR for related 5-HT6 antagonist series demonstrates that potency varies over four orders of magnitude (Ki from 260 pM to 2.96 µM) depending solely on the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core [2]. The phenylsulfonylmethyl modification at C5, combined with the 2-methyl and 7-ol (7-oxo) substituents, defines a unique chemotype that cannot be functionally equated with 3-sulfonyl, 5-alkyl, or 5-sulfanyl analogs without experimental validation [3].

Quantitative Differentiation Evidence for 2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol (CAS 691868-63-0) Against Closest Analogs


Broad-Spectrum Selectivity Profiling: 727 Assay Panel Defines a Uniquely Clean Background Profile

In 727 unique biochemical and cell-based HTS assays deposited in PubChem, 2-methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol exhibits a predominantly inactive profile across a diverse panel of targets including S1P3, PPARγ, multiple Ras-family GTPases (Rac, Rab7, Rab2, Cdc42, Ras wild-type and activated mutants), and steroid receptor coactivator recruitment assays, with no confirmed active outcomes in the primary screening data [1]. This broad inactivity profile is a distinguishing feature relative to promiscuous pyrazolopyrimidine analogs. For comparison, the closely related 3-phenylsulfonyl-5,7-dimethyl series (exemplified by AVN-211) is explicitly optimized for high-affinity 5-HT6 receptor binding (Ki = 260 pM) with demonstrated selectivity over 55 therapeutic targets [2]. The contrasting selectivity fingerprints indicate fundamentally different target engagement profiles governed by the C5-phenylsulfonylmethyl vs. C3-phenylsulfonyl architectural difference.

Selectivity profiling High-throughput screening Off-target liability MLSMR PubChem BioAssay

Physicochemical Differentiation: XLogP3 and TPSA Positioning Relative to CNS MPO Desirability

2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol has a computed XLogP3 of 0.8 and a topological polar surface area (TPSA) of 87.2 Ų [1]. This places it within the favorable range for CNS drug-likeness (CNS MPO score parameters: TPSA < 90 Ų, LogP 1–3). By contrast, the potent 5-HT6 antagonist (3-benzenesulfonyl-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methyl-amine, while not reported with explicit XLogP3 in the primary literature, contains a methylamino group at C2 and two methyl groups at C5/C7, which based on fragment contributions predict a higher cLogP and increased basicity relative to the target compound [2]. The 7-ol (7-oxo) tautomeric system in the target compound introduces additional hydrogen-bonding capacity (HBD = 1, HBA = 5) not present in C7-unsubstituted or C7-alkylated analogs, offering a distinct handle for target engagement or further derivatization .

Physicochemical properties CNS drug-likeness XLogP3 TPSA Lead optimization

Regiochemical Differentiation: C5-Phenylsulfonylmethyl vs. C3-Phenylsulfonyl Architecture Alters Pharmacophoric Geometry

The target compound places the phenylsulfonyl group at the C5 position via a methylene linker (–CH2–SO2–Ph), whereas the dominant literature phenotype for sulfonyl-containing pyrazolo[1,5-a]pyrimidines positions the arylsulfonyl group directly at the C3 position (e.g., AVN-211, 5-HT6 antagonist series) [1]. Published crystallographic and SAR analysis of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines demonstrates that the 3-sulfonyl group forms a critical intramolecular hydrogen bond with the 2-amino substituent, constraining the conformational ensemble and enabling high-affinity 5-HT6 binding [2]. In the target compound, the phenylsulfonylmethyl at C5 introduces a flexible methylene spacer that precludes this intramolecular H-bond network, resulting in a fundamentally different conformational landscape and pharmacophoric presentation. This structural divergence is corroborated by the contrasting biological profiles: the 3-sulfonyl series shows picomolar 5-HT6 potency (Ki = 260 pM), while the target compound shows no 5-HT6-related activity in available PubChem data [3].

Structure-activity relationship Regiochemistry Pharmacophore Scaffold hopping Kinase inhibitor design

C7-Hydroxyl Functionality: A Derivatization Handle Absent in C7-Unsubstituted and C7-Alkylated Analogs

The presence of the 7-hydroxyl (7-oxo tautomer) group in 2-methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol provides a synthetic handle for O-alkylation, O-acylation, sulfonation, or phosphonate prodrug formation that is structurally unavailable in the widely studied 5,7-dimethyl or 5-methyl-7-unsubstituted pyrazolo[1,5-a]pyrimidine series [1]. In the 5-HT6 antagonist series, the 5,7-dimethyl substitution pattern (e.g., compound 18: 3-benzenesulfonyl-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methyl-amine) lacks this reactive hydroxyl, limiting late-stage functionalization options [2]. The 7-ol group also contributes one hydrogen bond donor (HBD = 1) to the compound's interaction capacity, which is absent in C7-alkyl or C7-H analogs. Physicochemical data confirm the compound's pKa (predicted) of 5.39 ± 0.53, indicating the 7-OH is weakly acidic and amenable to selective deprotonation and derivatization under mild basic conditions .

Synthetic derivatization 7-hydroxyl group Prodrug design Solubility enhancement Bioconjugation

Aurora-A Kinase Inhibitor Class Benchmarking: Quantitative Differentiation from 6-Phenylsulfonyl Aurora-A Actives

In a published Aurora-A kinase inhibitor study, the regioisomeric compound 2,7-diphenyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine (4b) demonstrated cytotoxicity against HCT116 colon tumor cells equipotent to doxorubicin, establishing that phenylsulfonyl placement on the pyrazolo[1,5-a]pyrimidine core is a critical determinant of Aurora-A inhibitory activity [1]. The target compound differs in three key structural features: (i) phenylsulfonyl is linked via a methylene spacer at C5 rather than directly at C6; (ii) C2 bears a methyl group rather than a phenyl ring; (iii) C7 is hydroxyl rather than phenyl. Published SAR indicates that the 6-phenylsulfonyl regioisomers achieve Aurora-A potency, while repositioning the sulfonyl group is expected to abolish this activity [2]. This is consistent with the target compound's inactive profile in PubChem screening data, where no Aurora-A-related assay showed activity. For researchers seeking Aurora-A inhibitory chemotypes, the 6-phenylsulfonyl series (e.g., compound 4b) is the appropriate tool; the target compound serves a distinct purpose as a selectivity control or scaffold for orthogonal target space.

Aurora-A kinase Anticancer Cytotoxicity Pyrazolopyrimidine HCT116

Recommended Application Scenarios for 2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol Based on Quantitative Evidence


Selectivity Control Compound for 5-HT6 and Aurora-A Kinase Screening Cascades

Given the compound's documented inactivity across 727 HTS assays including targets structurally related to the 5-HT6 and Aurora-A pharmacophores, this compound serves as an ideal negative control for screening cascades involving 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidine-based actives [1]. Its close structural similarity to potent 5-HT6 antagonists (identical core, different sulfonyl regiochemistry) enables researchers to attribute observed activity specifically to the 3-sulfonyl pharmacophore rather than to non-specific pyrazolopyrimidine effects. This application is directly supported by the PubChem inactivity profile and the published Ki = 260 pM data for the 3-sulfonyl series [2].

Scaffold for Kinase Inhibitor Lead Generation Targeting Novel Kinase Space

The clean selectivity profile across 727 assays makes this compound an attractive starting scaffold for fragment-based or HTS hit discovery programs targeting kinases outside the well-characterized Aurora-A, Raf, and PI3K families [1]. Its phenylsulfonylmethyl motif introduces a hydrogen-bond-accepting sulfone that can engage the kinase hinge region or DFG-loop, while the 7-OH group provides a vector for property optimization . Unlike the 3-sulfonyl series committed to 5-HT6 pharmacology, this scaffold offers a blank slate for exploring novel kinase targets.

CNS Drug Discovery Programs Requiring Low Lipophilicity Starting Points

With an XLogP3 of 0.8 and TPSA of 87.2 Ų, this compound resides within the favorable CNS MPO parameter space (TPSA < 90 Ų, LogP < 3) [1]. This is a meaningful differentiation from the more lipophilic 5,7-dimethyl-3-phenylsulfonyl analogs (estimated LogP > 2.5 based on fragment contributions), which may exhibit higher non-specific binding and lower free fraction in CNS tissues. Medicinal chemistry teams pursuing CNS targets with stringent physicochemical requirements should prioritize this scaffold over higher-LogP pyrazolopyrimidine alternatives [2].

Chemical Biology Probe Development via C7-Hydroxyl Derivatization

The C7-hydroxyl group (pKa 5.39 ± 0.53) provides a unique synthetic handle for conjugation to fluorophores, biotin, PEG chains, or solid supports, enabling the generation of chemical biology tool compounds (affinity probes, PROTAC precursors, fluorescent tracers) without modifying the core pharmacophore . This capability is absent in the 5,7-dimethyl series dominant in the patent literature [2]. Researchers requiring a pyrazolo[1,5-a]pyrimidine scaffold amenable to bioconjugation should select this compound over C7-blocked analogs for this reason.

Quote Request

Request a Quote for 2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.